molecular formula C19H16N2O6S3 B4550643 2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B4550643
M. Wt: 464.5 g/mol
InChI Key: GZEPOWBMLBBVCS-YBEGLDIGSA-N
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Description

2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is a useful research compound. Its molecular formula is C19H16N2O6S3 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.01704976 g/mol and the complexity rating of the compound is 815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research by Pişkin, Canpolat, and Öztürk (2020) introduced new compounds with significant singlet oxygen quantum yield, essential for photodynamic therapy (PDT). Their study synthesized and characterized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing promising properties as Type II photosensitizers in cancer treatment through PDT. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Aldose Reductase Inhibitors for Diabetic Complications

Ali and colleagues (2012) explored the synthesis and evaluation of methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent aldose reductase inhibitors. Their study aimed at the development of novel drugs for treating diabetic complications. The research highlighted the significant inhibitory activity of specific derivatives against aldose reductase, suggesting their potential as therapeutic agents in managing diabetic complications (Ali et al., 2012).

Anticancer Activities

Several studies have focused on the synthesis and anticancer activity evaluation of 4-thiazolidinones containing different moieties, indicating their potential in cancer therapy. Havrylyuk et al. (2010) reported antitumor screening of novel 4-thiazolidinones, revealing significant activity against various cancer cell lines. Their findings suggest these compounds as promising candidates for further development into anticancer agents (Havrylyuk et al., 2010). Additionally, Fathy et al. (2017) synthesized thiophene and 1,3-thiazolidine derivatives, demonstrating significant anticancer activity compared to doxorubicin in vitro against HepG-2 and MCF-7 cancer cells, marking them as potential leads for anticancer drug development (Fathy et al., 2017).

Properties

IUPAC Name

[2-methoxy-6-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S3/c1-11(22)20-13-6-8-14(9-7-13)30(24,25)27-17-12(4-3-5-15(17)26-2)10-16-18(23)21-19(28)29-16/h3-10H,1-2H3,(H,20,22)(H,21,23,28)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEPOWBMLBBVCS-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
Reactant of Route 3
2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
Reactant of Route 4
2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
Reactant of Route 5
2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.